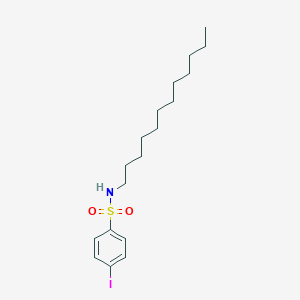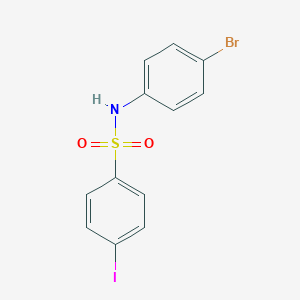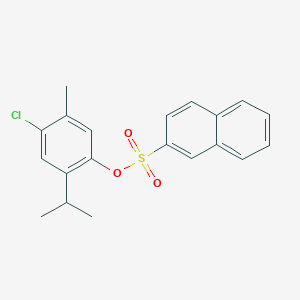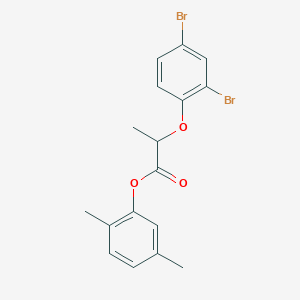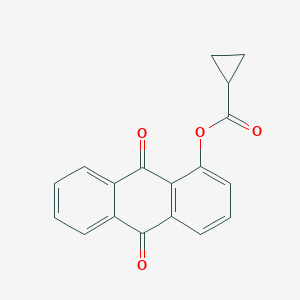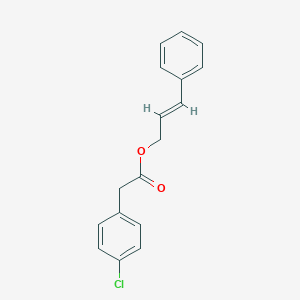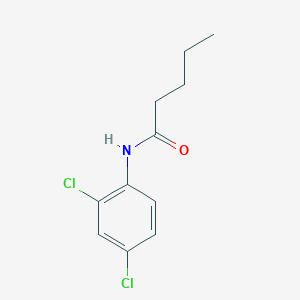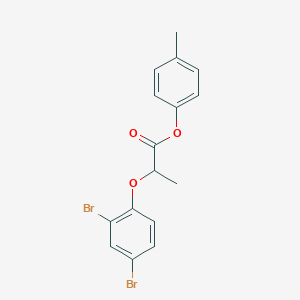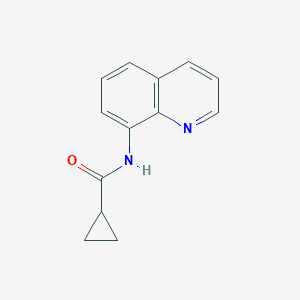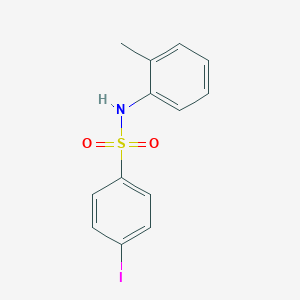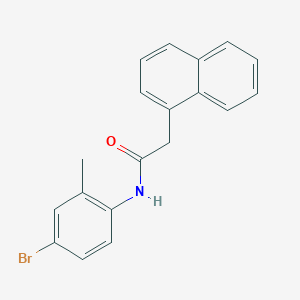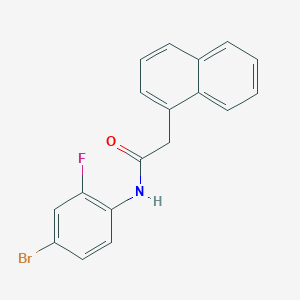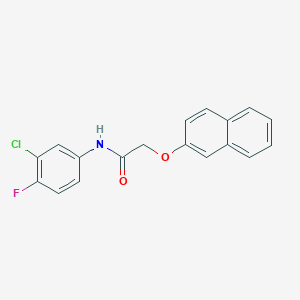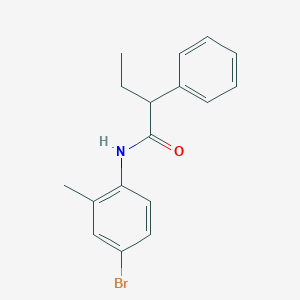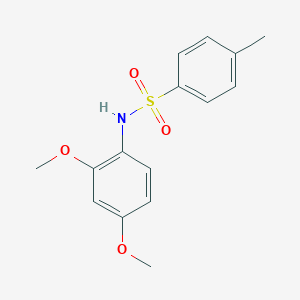
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as DMS, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. The anti-cancer properties of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide are believed to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit cancer cell proliferation by inhibiting the Wnt/β-catenin signaling pathway.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. Additionally, N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that it exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases. Additionally, N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one limitation of using N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One area of research is to further elucidate its mechanism of action. Understanding how N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its therapeutic effects can provide insights into the development of new drugs that target similar pathways. Another area of research is to investigate the potential of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide and to develop new derivatives with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 2,4-dimethoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, which is then purified using column chromatography. The purity of the synthesized N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide can be determined using techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Eigenschaften
Molekularformel |
C15H17NO4S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-14-9-6-12(19-2)10-15(14)20-3/h4-10,16H,1-3H3 |
InChI-Schlüssel |
QELHVECPRXPXPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



